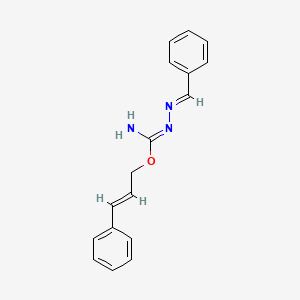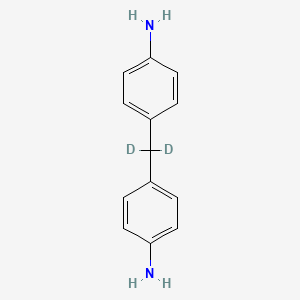
4,4'-Methylene-D2-dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylene-D2-dianiline is an organic compound with the chemical formula CH2(C6H4NH2)2. It is a colorless solid, although commercial samples can appear yellow or brown. This compound is primarily used as a precursor in the production of polyurethanes and other polymer materials .
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Methylene-D2-dianiline is synthesized by the reaction of formaldehyde and aniline in the presence of hydrochloric acid. The reaction typically involves mixing aniline and formaldehyde in a molar ratio of 2:1, followed by the addition of hydrochloric acid as a catalyst. The mixture is then heated to around 80-90°C for several hours to complete the reaction .
Industrial Production Methods
On an industrial scale, the production of 4,4’-Methylene-D2-dianiline follows a similar process. The reaction is carried out in large reactors, and the product is purified through crystallization and distillation to obtain a high-purity compound. The purified 4,4’-Methylene-D2-dianiline is then used as a precursor for the production of methylene diphenyl diisocyanate, which is a key component in the manufacture of polyurethane foams .
化学反应分析
Types of Reactions
4,4’-Methylene-D2-dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form 4,4’-diaminodicyclohexylmethane.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4,4’-diaminodicyclohexylmethane.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4,4’-Methylene-D2-dianiline has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymer materials such as polyamides, polyimides, and polyimines.
Biology: Investigated for its potential use in the development of biosensors and other analytical devices.
Medicine: Studied for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Extensively used as a precursor to methylene diphenyl diisocyanate, which is a key component in the production of polyurethane foams, epoxy resins, and adhesives
作用机制
The mechanism of action of 4,4’-Methylene-D2-dianiline involves its interaction with various molecular targets and pathways. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form high-performance polymers. The amino groups in the compound can form covalent bonds with other molecules, leading to the formation of complex polymer structures .
相似化合物的比较
Similar Compounds
- 4,4’-Diaminodiphenylmethane
- 4,4’-Methylenebisbenzenamine
- Bis(4-aminophenyl)methane
Uniqueness
4,4’-Methylene-D2-dianiline is unique due to its high reactivity and versatility in forming various polymer materials. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4-[(4-aminophenyl)-dideuteriomethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-KNXIQCGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
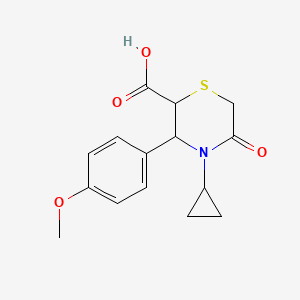
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2946666.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2946667.png)
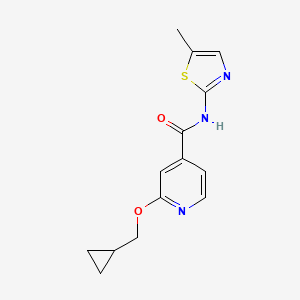
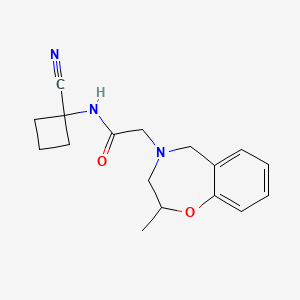
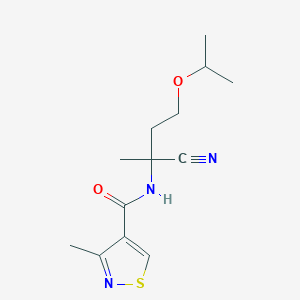
![N-[(3-Chloro-2-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2946677.png)
![2-(1,2-Benzoxazol-3-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2946678.png)
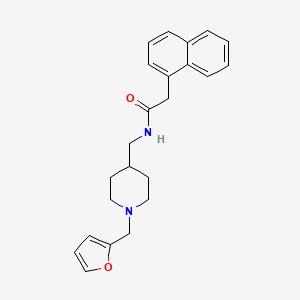
![1-[4-({4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2946681.png)
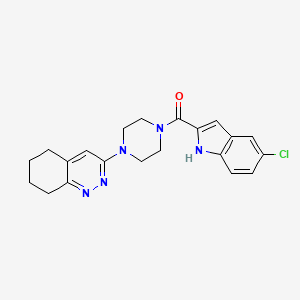
![ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946683.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B2946684.png)
